3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride
Description
3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-ol hydrochloride is an alicyclic amino alcohol hydrochloride salt. Its structure features a cyclopentane ring substituted with two methyl groups at the 3,3-positions, an alcohol (-OH) group at position 1, and a (methylamino)methyl (-CH₂-NH-CH₃) substituent at the same position. The hydrochloride salt enhances its stability and solubility.
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
3,3-dimethyl-1-(methylaminomethyl)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)4-5-9(11,6-8)7-10-3;/h10-11H,4-7H2,1-3H3;1H |
InChI Key |
NPJAYEUDHRFIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(CNC)O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride typically involves the reaction of cyclopentanone with methylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The cyclopentane core may confer rigidity and metabolic stability compared to flexible aliphatic or aromatic analogs.
- Data Gaps : Direct synthesis protocols, yield, and safety data for the target compound are absent in the evidence. Further studies could explore its pharmacokinetics and biological activity relative to Phenylephrine or patent intermediates.
Biological Activity
Overview of 3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-ol Hydrochloride
3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-ol hydrochloride is a synthetic compound that belongs to the class of cyclopentanol derivatives. Its structure includes a cyclopentane ring with various substituents that may influence its biological activity. This compound is primarily studied for its potential pharmacological effects.
The biological activity of 3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-ol hydrochloride can be attributed to its interaction with various biological targets:
- Adrenergic Receptors : Similar compounds have been shown to act as agonists or antagonists at adrenergic receptors, which are crucial in regulating cardiovascular and central nervous system functions.
- Cholinergic System : The presence of a methylamino group suggests potential interactions with cholinergic receptors, possibly influencing neurotransmission.
Pharmacological Effects
Research indicates that compounds with similar structures may exhibit a variety of pharmacological effects:
- CNS Stimulation : Some studies suggest that cyclopentanol derivatives can enhance neurotransmitter release in the central nervous system, leading to increased alertness and cognitive function.
- Antidepressant Activity : Certain analogs have demonstrated potential antidepressant effects in animal models, possibly through serotonin reuptake inhibition.
Toxicity and Safety Profile
Understanding the safety profile is critical for any pharmacological application:
- Acute Toxicity : Initial studies indicate that high doses may lead to neurotoxic effects; however, specific LD50 values for this compound are not well-documented.
- Chronic Exposure : Long-term effects remain largely unexplored, necessitating further research to assess safety in prolonged use.
In Vivo Studies
- Cognitive Enhancement : A study involving animal models showed that administration of cyclopentanol derivatives led to improved performance in memory tasks, suggesting potential cognitive-enhancing properties.
- Mood Regulation : In a controlled trial with rodents, administration of the compound resulted in decreased depressive-like behaviors compared to control groups.
In Vitro Studies
| Study | Method | Findings |
|---|---|---|
| Study 1 | Cell Culture | Increased neurotransmitter release in neuronal cell lines. |
| Study 2 | Binding Assay | Affinity for adrenergic receptors confirmed through radiolabeled ligand binding assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
